molecular formula C17H26BNO4 B3114943 N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide CAS No. 2057448-33-4

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B3114943
CAS No.: 2057448-33-4
M. Wt: 319.2 g/mol
InChI Key: SRQNEQQLIUOFBH-UHFFFAOYSA-N
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Description

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a chemical compound with a complex structure that includes a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenol derivative, followed by acylation with N-propyl acetamide. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane and tetrahydrofuran . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various phenoxy derivatives.

Scientific Research Applications

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide involves its interaction with molecular targets through the boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Phenylboronic acid pinacol ester: Another boron-containing compound used in organic synthesis.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used as a building block in synthesis.

    N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with similar structural features used in material science.

Uniqueness

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is unique due to its combination of a boron-containing dioxaborolane ring and a phenoxyacetamide group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-6-10-19-15(20)12-21-14-9-7-8-13(11-14)18-22-16(2,3)17(4,5)23-18/h7-9,11H,6,10,12H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQNEQQLIUOFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136248
Record name Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2057448-33-4
Record name Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2057448-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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